molecular formula C7H13NO2 B589227 (1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate CAS No. 138457-96-2

(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate

Cat. No.: B589227
CAS No.: 138457-96-2
M. Wt: 143.186
InChI Key: OGJFOUDGUGGQPA-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate is a chiral cyclopropane derivative with significant importance in various scientific fields. This compound is known for its unique structural features, which include a cyclopropane ring substituted with an amino group and an ester group. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a chiral catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-Methyl 1-amino-2-ethylcyclopropanecarboxylate: The enantiomer of the compound with different stereochemistry.

    Ethyl 1-amino-2-ethylcyclopropanecarboxylate: A similar compound with an ethyl ester group instead of a methyl ester.

    1-Amino-2-ethylcyclopropanecarboxylic acid: The corresponding carboxylic acid derivative.

Uniqueness

(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its rigid cyclopropane ring and functional groups make it a valuable compound in various research and industrial applications.

Properties

CAS No.

138457-96-2

Molecular Formula

C7H13NO2

Molecular Weight

143.186

IUPAC Name

methyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3/t5-,7-/m1/s1

InChI Key

OGJFOUDGUGGQPA-IYSWYEEDSA-N

SMILES

CCC1CC1(C(=O)OC)N

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1R-cis)- (9CI)

Origin of Product

United States

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